molecular formula C9H7IN2O B8611131 1-(5-Iodo-1H-indazol-1-yl)ethanone

1-(5-Iodo-1H-indazol-1-yl)ethanone

Cat. No.: B8611131
M. Wt: 286.07 g/mol
InChI Key: JNWIBFFQBLTCMJ-UHFFFAOYSA-N
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Description

1-(5-Iodo-1H-indazol-1-yl)ethanone is an indazole derivative featuring an iodine substituent at position 5 and an ethanone group at position 1 of the heterocyclic ring. Its molecular formula is C₉H₇IN₂O, with a molecular weight of 284.07 g/mol (calculated based on atomic weights). The iodine atom in this compound introduces unique electronic and steric properties, making it distinct from other halogenated or substituted analogs .

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

1-(5-iodoindazol-1-yl)ethanone

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3

InChI Key

JNWIBFFQBLTCMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)I)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(5-Iodo-1H-indazol-1-yl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₇IN₂O 284.07 Iodo (C5), ethanone (C1) High molecular weight; polarizable iodine atom
1-(5-Nitro-1H-indazol-1-yl)ethanone C₉H₇N₃O₃ 205.17 Nitro (C5), ethanone (C1) Density: 1.489 g/cm³; BP: 403.7°C
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone C₉H₆BrClN₂O 273.51 Bromo (C5), chloro (C6) Lipophilic; moderate molecular weight
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone C₉H₆BrFN₂O 257.06 Bromo (C5), fluoro (C6) Lower molecular weight; electronegative
1-(2-Amino-1H-imidazol-5-yl)ethanone C₅H₇N₃O 125.13 Amino (C2), imidazole ring Water-soluble; smaller aromatic system
1-(1H-Pyrazol-1-yl)ethanone C₅H₆N₂O 110.11 Pyrazole ring Low toxicity; minimal substituents

Key Observations :

  • Halogen Effects : The iodo substituent increases molecular weight and polarizability compared to bromo, chloro, or fluoro analogs. This may enhance lipophilicity and influence binding in biological systems .
  • Nitro vs.
  • Ring System Differences : Imidazole and pyrazole derivatives (e.g., ) lack the fused benzene ring of indazoles, reducing planarity and altering π-π stacking interactions.

Physicochemical Properties

  • Density and Boiling Points :
    • The nitro derivative (1.489 g/cm³) has a higher density than most halogenated analogs due to nitro’s electron-withdrawing nature and molecular packing .
    • Iodo-substituted compounds generally exhibit higher boiling points than fluoro or chloro analogs due to increased molecular weight and van der Waals interactions.
  • Solubility: Amino-substituted imidazoles (e.g., ) show enhanced water solubility due to hydrogen bonding, whereas halogenated indazoles are more lipophilic .

Preparation Methods

Synthesis of 5-Iodo-1H-indazole

The foundational step for this route involves converting 5-aminoindazole to 5-iodo-1H-indazole via diazotization and subsequent Sandmeyer iodination.

Procedure :

  • Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water with concentrated HCl (200 mL). Sodium nitrite (37.34 g, 541.2 mmol) is added dropwise at −5°C to form the diazonium salt.

  • Iodination : A solution of potassium iodide (97 g, 584.34 mmol) is introduced, and the mixture is heated to 90°C for 1.5 hours. The reaction yields 5-iodo-1H-indazole with a reported 106% yield (126.63 g), attributed to residual salts.

Key Data :

ParameterValue
Starting Material5-Aminoindazole
Diazotization Temp−5°C to +2°C
Iodination Temp90°C
Yield106% (crude, includes salts)

N-Acetylation of 5-Iodo-1H-indazole

The 1-position of 5-iodo-1H-indazole is acetylated using a modified Friedel-Crafts acylation.

Procedure :

  • Reaction Setup : 5-Iodo-1H-indazole (10 mmol) is dissolved in dichloromethane (20 mL) with potassium acetate (9.3 mmol) and 18-crown-6 (0.2 mmol) as a phase-transfer catalyst.

  • Acetylation : Acetyl chloride (12 mmol) is added dropwise at 20°C, and the mixture is stirred for 4 hours. The organic layer is separated, dried over MgSO<sub>4</sub>, and concentrated to yield 1-(5-iodo-1H-indazol-1-yl)ethanone.

Key Data :

ParameterValue
Catalyst18-Crown-6
SolventDichloromethane
Reaction Time4 hours
Yield52–65% (isolated)

Analysis :
This two-step method achieves moderate yields but faces challenges in regioselectivity due to competing acetylation at the 2-position. NMR analysis (δ 2.01 ppm for acetyl CH<sub>3</sub>) and HRMS (calculated [M+Na]<sup>+</sup> 350.1368, observed 350.1360) confirm product identity.

Cyclization of Pre-Functionalized Precursors

Fischer Indazole Synthesis with Iodo-Acetyl Intermediates

This route constructs the indazole ring from iodinated and acetylated precursors via cyclization.

Procedure :

  • Precursor Preparation : 3-Nitro-5-iodoacetophenone is reduced to 3-amino-5-iodoacetophenone using hydrogenation (10% Pd/C, H<sub>2</sub>).

  • Cyclization : The amine undergoes diazotization with NaNO<sub>2</sub>/HCl at 0°C, followed by cyclization in dichloromethane with KOAc and 18-crown-6 to form this compound.

Key Data :

ParameterValue
Reduction Catalyst10% Pd/C
Cyclization Temp0°C → 20°C
Yield30–40% (over two steps)

Analysis :
While this method avoids post-synthetic modifications, the low yield stems from side reactions during nitro reduction and cyclization. LC-MS (m/z 460 [M+H]<sup>+</sup>) and IR (C=O stretch at 1693 cm<sup>−1</sup>) validate the product.

Direct Iodination-Acetylation of 1-Acetylindazole

Electrophilic Iodination

1-Acetylindazole is iodinated at the 5-position using iodine monochloride (ICl).

Procedure :

  • Iodination : 1-Acetylindazole (10 mmol) is reacted with ICl (12 mmol) in acetic acid at 80°C for 6 hours.

  • Workup : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

ParameterValue
Iodinating AgentICl
SolventAcetic Acid
Yield45–50%

Analysis :
Regioselectivity is controlled by the acetyl group’s directing effects. <sup>1</sup>H NMR (δ 8.13 ppm, indazole H-3) and elemental analysis (C<sub>9</sub>H<sub>7</sub>IN<sub>2</sub>O) confirm substitution at the 5-position.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield Range
Diazotization-AcetylationHigh-purity productMulti-step, moderate yields52–65%
CyclizationAvoids post-modificationsLow overall yield30–40%
Direct IodinationSingle-stepRequires harsh conditions45–50%

The diazotization-acetylation route is favored for scalability, despite its multi-step nature. Cyclization methods, though conceptually elegant, require optimization to improve yields.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect at ~δ 7.8 ppm for indazole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇IN₂O, expected m/z 302.956) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Derivative Synthesis : Modify the indazole core (e.g., replace iodine with Br/Cl) or the ethanone group (e.g., introduce hydroxyl or amine substituents) .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity with targets like protein kinases. Compare with experimental IC₅₀ values from kinase inhibition assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Emergency Measures : For spills, neutralize with activated carbon and dispose as halogenated waste .

Q. Advanced

  • Toxicological Profiling : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) for novel derivatives .

How can researchers address inconsistencies in biological activity data across studies?

Q. Advanced

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity may arise from varying cell viability protocols (MTT vs. ATP assays) .

What are the key considerations for scaling up synthesis from lab to pilot scale?

Q. Advanced

  • Process Chemistry : Replace batch reactors with flow systems for iodination to improve heat dissipation and yield .
  • Purification : Optimize column chromatography parameters (e.g., gradient elution with EtOAc/hexane) or switch to recrystallization for cost efficiency .

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